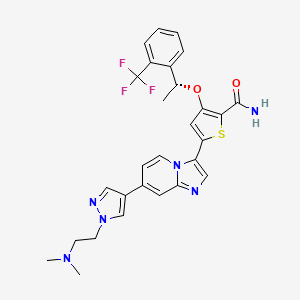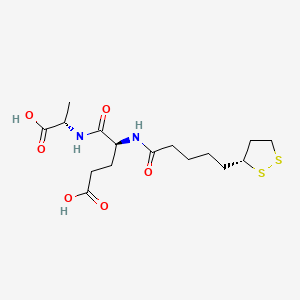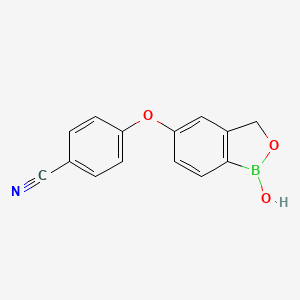
Crisaborole
Overview
Description
Crisaborole is a nonsteroidal topical medication primarily used for the treatment of mild-to-moderate atopic dermatitis (eczema) in adults and children . It is known by its chemical name, 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile . This compound is a member of the benzoxaborole class, characterized by the presence of a boronic acid hemiester with a phenolic ether and a nitrile .
Mechanism of Action
Target of Action
Crisaborole, also known as AN-2728, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
This compound functions as a selective PDE4 inhibitor . By inhibiting PDE4, this compound leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This increase in cAMP levels results in the inhibition of the NF-kB pathway and suppresses the release of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of PDE4 by this compound affects the NF-kB pathway . This pathway is involved in the production of pro-inflammatory mediators such as TNF-alpha and various interleukins . By inhibiting this pathway, this compound suppresses the release of these mediators, thereby reducing inflammation .
Pharmacokinetics
It has a protein binding of 97% .
Result of Action
This compound’s action results in a broad-spectrum anti-inflammatory effect on almost all inflammatory cells . It reduces local inflammation in the skin and prevents further exacerbation of the disease . It has been shown to significantly reverse dysregulation of the overall lesional proteome and of key markers and pathways (e.g., Th2, Th17/Th22, and T-cell activation) associated with atopic dermatitis .
Biochemical Analysis
Biochemical Properties
Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4) and cytokine release . It inhibits PDE4 with an IC50 value of 0.49 μM . The inhibition of PDE4 by this compound leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This enzyme is expressed in keratinocytes and immune cells, and this compound mediates an anti-inflammatory effect on almost all inflammatory cells .
Cellular Effects
This compound has broad-spectrum anti-inflammatory activity by mainly targeting PDE4 enzyme that is a key regulator of inflammatory cytokine production . As this enzyme is expressed in keratinocytes and immune cells, this compound mediates an anti-inflammatory effect on almost all inflammatory cells . It reduces the production of TNF-alpha, a precursor of the inflammation associated with psoriasis, as well as other cytokines, including IL-12 and IL-23, which are proteins believed to be involved in the inflammation process and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, leading to elevated levels of cAMP . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .
Temporal Effects in Laboratory Settings
This compound significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of this compound in patients stratified by the number of initial consecutive this compound treatment cycles .
Metabolic Pathways
This compound is substantially metabolized into inactive metabolites . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, were not found in the search results.
Transport and Distribution
This compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme . This suggests that this compound can be effectively transported and distributed within cells and tissues.
Subcellular Localization
The specific subcellular localization of this compound and any effects on its activity or function were not found in the search results. Given that this compound targets PDE4, an enzyme expressed in keratinocytes and immune cells, it can be inferred that this compound likely localizes to the areas where these cells are present .
Preparation Methods
The synthesis of crisaborole involves several steps. One method includes reacting a compound of formula IIa with a compound of formula III to give a compound of formula IV, which is then converted to this compound . Another method involves dissolving crude this compound in a solvent mixture, optionally filtering the solution, adding the solution dropwise to water at a suitable temperature, stirring the solution, and filtering the obtained solid . Industrial production methods aim to avoid tedious and time-consuming column chromatography, which is often used for purification .
Chemical Reactions Analysis
Crisaborole undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution: Common reagents and conditions used in these reactions include organic solvents and catalysts.
Major Products: The primary product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Crisaborole has broad applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying boron-containing molecules.
Biology: This compound is used to investigate the role of phosphodiesterase 4 (PDE4) in cellular processes.
Comparison with Similar Compounds
Crisaborole is unique among PDE4 inhibitors due to its boron-containing structure, which facilitates skin penetration and binding to the enzyme . Similar compounds include:
Roflumilast: Used for chronic obstructive pulmonary disease.
Apremilast: Used for psoriatic arthritis.
This compound stands out due to its specific application in treating atopic dermatitis and its favorable safety profile .
Properties
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAGAREISWJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238231 | |
| Record name | AN2728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
906673-24-3 | |
| Record name | Crisaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crisaborole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN2728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRISABOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


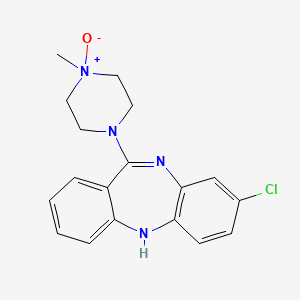
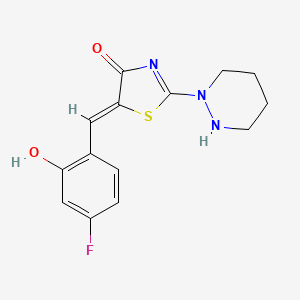
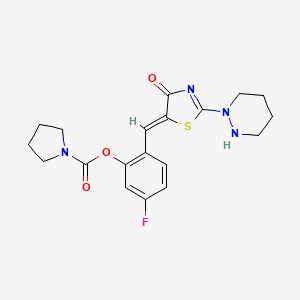

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
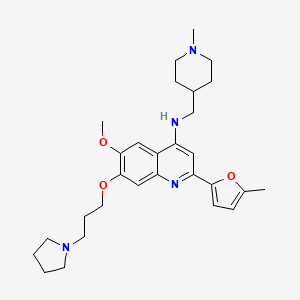
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
